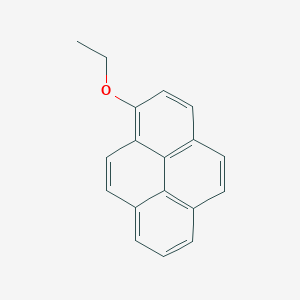
1-Ethoxypyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxypyrene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs) It is a derivative of pyrene, where an ethoxy group is attached to the first carbon atom of the pyrene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethoxypyrene can be synthesized through several methods. One common approach involves the reaction of pyrene with ethyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions, allowing the ethoxy group to attach to the pyrene ring.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethoxypyrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-hydroxyethoxypyrene using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can convert it to 1-ethoxydihydropyrene.
Substitution: It can undergo electrophilic substitution reactions, where the ethoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 1-Hydroxyethoxypyrene.
Reduction: 1-Ethoxydihydropyrene.
Substitution: Various substituted pyrene derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
1-Ethoxypyrene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its interactions with biological macromolecules, such as DNA and proteins.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 1-ethoxypyrene exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The ethoxy group can influence the compound’s binding affinity and specificity towards these targets, affecting various biochemical pathways. For example, its interaction with cytochrome P450 enzymes can lead to its metabolic activation or detoxification.
Comparación Con Compuestos Similares
1-Methoxypyrene: Similar structure but with a methoxy group instead of an ethoxy group.
1-Hydroxypyrene: Contains a hydroxyl group instead of an ethoxy group.
1-Aminopyrene: Features an amino group in place of the ethoxy group.
Uniqueness: 1-Ethoxypyrene is unique due to the presence of the ethoxy group, which imparts distinct chemical properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and interaction with biological systems, making it a valuable compound for various applications.
Propiedades
Número CAS |
174368-65-1 |
|---|---|
Fórmula molecular |
C18H14O |
Peso molecular |
246.3 g/mol |
Nombre IUPAC |
1-ethoxypyrene |
InChI |
InChI=1S/C18H14O/c1-2-19-16-11-9-14-7-6-12-4-3-5-13-8-10-15(16)18(14)17(12)13/h3-11H,2H2,1H3 |
Clave InChI |
WIGAVRUYAYGVPK-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



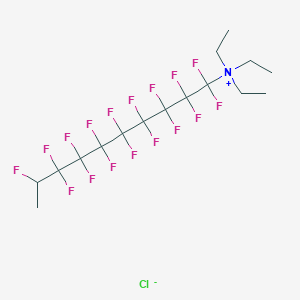
![(1-Oxo-1lambda~5~-pyridin-4-yl)[4-(9H-xanthen-9-ylidene)piperidin-1-yl]methanone](/img/structure/B12555538.png)
![2-Butanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methyl-](/img/structure/B12555543.png)
![1,1,1,3,3,3-Hexafluoro-2-[(fluoromethoxy)methoxy]propane](/img/structure/B12555550.png)

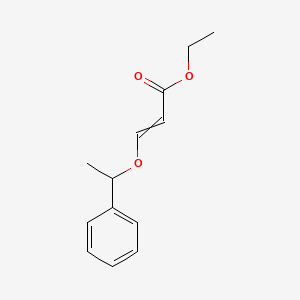
![2'-Deoxy-5-[3-(hexylamino)-3-oxoprop-1-en-1-yl]uridine](/img/structure/B12555572.png)
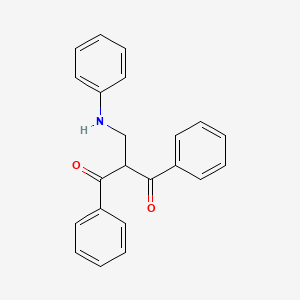
![5-chloro-2-[(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzoic Acid](/img/structure/B12555576.png)
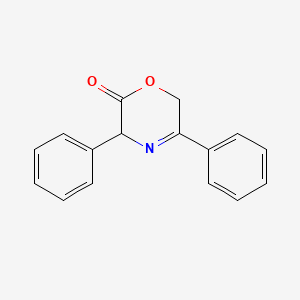


![(2S)-2-{[Tri(propan-2-yl)silyl]oxy}heptanal](/img/structure/B12555625.png)
